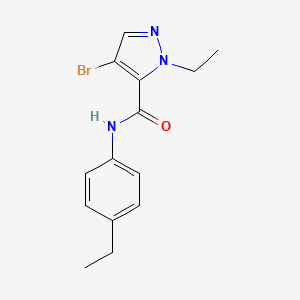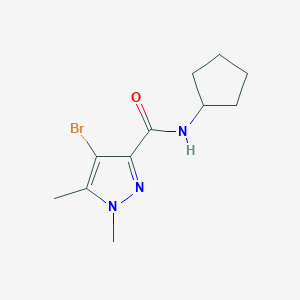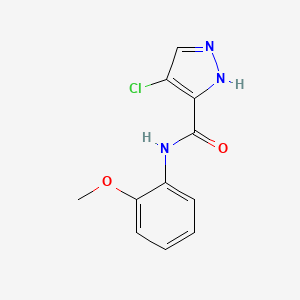![molecular formula C23H24N2O6 B4340959 N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4340959.png)
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of furamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenoxy group: This step may involve nucleophilic substitution reactions.
Coupling reactions: The final step often involves coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation may be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce corresponding oxides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-methoxyphenyl)-5-[(2-aminophenoxy)methyl]-2-furamide
- N-(5-tert-butyl-2-methoxyphenyl)-5-[(2-chlorophenoxy)methyl]-2-furamide
Uniqueness
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific structural features, such as the presence of a nitrophenoxy group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-23(2,3)15-9-11-19(29-4)17(13-15)24-22(26)21-12-10-16(31-21)14-30-20-8-6-5-7-18(20)25(27)28/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYCLLRZWUZOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4340908.png)
![methyl [(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]carbamate](/img/structure/B4340925.png)
![2-amino-4-(3-nitrophenyl)-5-oxo-7-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4340936.png)

![2-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4340952.png)
![3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4340966.png)
![N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B4340967.png)
![2-(diethylamino)ethyl 2-[(1-adamantylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4340968.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dihydro-1H-inden-5-yl)benzamide](/img/structure/B4340976.png)


